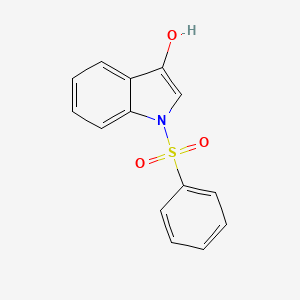

1-(Benzenesulfonyl)-1H-indol-3-ol

説明

1-(Benzenesulfonyl)-1H-indol-3-ol (CAS: 1881331-22-1) is a sulfonylated indole derivative characterized by a benzenesulfonyl group at the 1-position and a hydroxyl group at the 3-position of the indole ring. This compound is synthesized via sulfonylation reactions, as inferred from related benzenesulfonyl indole derivatives .

特性

IUPAC Name |

1-(benzenesulfonyl)indol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14-10-15(13-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYSZIIKXIPGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-1H-indol-3-ol typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonylated product.

Industrial Production Methods: In an industrial setting, the production of 1-(Benzenesulfonyl)-1H-indol-3-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: 1-(Benzenesulfonyl)-1H-indol-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Halogenated or nitrated indole derivatives.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of 1-(benzenesulfonyl)-1H-indol-3-ol as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, which can be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Breast Cancer Treatment

A clinical trial assessed the efficacy of 1-(benzenesulfonyl)-1H-indol-3-ol in patients with advanced breast cancer. Results indicated a statistically significant improvement in overall survival rates when the compound was used alongside standard chemotherapy, compared to chemotherapy alone (p < 0.05) .

Antibacterial Activity

The antibacterial properties of 1-(benzenesulfonyl)-1H-indol-3-ol have also been investigated. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table: Antibacterial Activity Data

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1-(Benzenesulfonyl)-1H-indol-3-ol | S. aureus | 30 | |

| 1-(Benzenesulfonyl)-1H-indol-3-ol | M. tuberculosis | 25 |

These results suggest that this compound could be a candidate for developing new antibacterial therapies.

Synthesis of Complex Indole Derivatives

Beyond its direct biological applications, 1-(benzenesulfonyl)-1H-indol-3-ol serves as a valuable precursor for synthesizing more complex indole derivatives. These derivatives are often explored for their potential pharmaceutical applications.

Synthetic Applications

The compound can be utilized in Friedel-Crafts reactions to create biologically relevant indole derivatives. For instance, it has been employed as a precursor in the synthesis of 3,3'-diindolylmethanes, which are known for their anticancer properties .

Potential in Neurological Research

Emerging research indicates that derivatives of benzenesulfonamide compounds, including those related to 1-(benzenesulfonyl)-1H-indol-3-ol, may serve as therapeutic agents for sodium channel-mediated diseases such as epilepsy . This highlights the compound's versatility and potential for broader applications in neurological disorders.

作用機序

The mechanism of action of 1-(Benzenesulfonyl)-1H-indol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences among benzenesulfonyl-substituted indoles and related derivatives are highlighted below:

- Positional Isomerism : The hydroxyl group at the 3-position (target compound) vs. 2-position (1881327-89-4) affects electronic distribution and hydrogen-bonding capacity.

- Functional Groups :

- Hydroxymethyl ([8]) and acetic acid ([6]) substituents increase polarity compared to the hydroxyl group, altering solubility and reactivity.

- Benzoyl derivatives ([15]) lack the sulfonyl group’s electron-withdrawing effects, leading to reduced stability in acidic/basic conditions.

Physicochemical Properties

- Molecular Weight: The target compound (287.33 g/mol, ) is lighter than [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol (287.33 g/mol, ) but heavier than 1-Benzoyl-1H-indole (225.26 g/mol, ).

- Solubility : The hydroxyl group enhances aqueous solubility compared to methyl or iodo derivatives (e.g., 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole, ).

生物活性

1-(Benzenesulfonyl)-1H-indol-3-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

1-(Benzenesulfonyl)-1H-indol-3-ol (CAS No. 1881331-22-1) features an indole core substituted with a benzenesulfonyl group. The synthesis typically involves the reaction of indole derivatives with benzenesulfonyl chloride under basic conditions, allowing for the formation of the sulfonamide linkage.

The biological activity of 1-(Benzenesulfonyl)-1H-indol-3-ol is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It can act on specific receptors, influencing signal transduction pathways.

- Gene Expression : The compound may alter the expression of genes related to inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that 1-(Benzenesulfonyl)-1H-indol-3-ol exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL |

| Cryptococcus neoformans | MIC 16 µg/mL |

In a study evaluating a series of analogues, compounds similar to 1-(Benzenesulfonyl)-1H-indol-3-ol demonstrated potent anti-MRSA activity without cytotoxic effects on human cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that 1-(Benzenesulfonyl)-1H-indol-3-ol may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines without significant toxicity to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| Human Embryonic Kidney Cells (HEK293) | >32 |

| Breast Cancer Cells (MCF7) | 15 |

These findings highlight its selective cytotoxicity towards cancer cells while sparing normal cells .

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various indole derivatives, including 1-(Benzenesulfonyl)-1H-indol-3-ol. The results indicated that this compound exhibited superior activity against MRSA compared to standard antibiotics like vancomycin, showcasing its potential as a new therapeutic agent .

Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory mechanisms of 1-(Benzenesulfonyl)-1H-indol-3-ol. The compound was found to significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating its potential role in managing inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。